Ethyl 3,3,3-trifluoropropanoate
Description
Significance of Organofluorine Compounds in Advanced Chemical Synthesis and Materials Science
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. numberanalytics.comnumberanalytics.com The strategic incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small size lead to strong carbon-fluorine bonds, which enhance thermal stability and chemical resistance in the resulting compounds. numberanalytics.com
These unique characteristics have led to the widespread application of organofluorine compounds in various high-performance sectors. In materials science, fluoropolymers like Polytetrafluoroethylene (PTFE), known commercially as Teflon, are prized for their non-stick properties and stability under harsh conditions. numberanalytics.comworktribe.com Fluorinated surfactants and liquid crystals are also integral to modern technologies, including firefighting foams and display screens. numberanalytics.comnumberanalytics.com
Furthermore, the introduction of fluorine can significantly modify the optical and electrical properties of materials, making them crucial for applications in electronics and photonics. numberanalytics.com The development of advanced materials with tailored properties for sectors such as aerospace and energy storage often relies on the unique attributes conferred by fluorination. numberanalytics.com
Research Trajectory and Evolution of Ethyl 3,3,3-trifluoropropanoate (B3193706) Studies
The field of organofluorine chemistry has a rich history, dating back to the 19th century with the first synthesis of fluoromethane. numberanalytics.com However, it was in the mid-20th century that the field truly began to flourish, driven by new synthetic methodologies and a growing appreciation for the unique properties of fluorinated compounds. numberanalytics.comworktribe.com The serendipitous discovery of PTFE in the 1930s and the finding in 1954 that a fluorinated corticosteroid exhibited enhanced biological activity were significant milestones that spurred further research and development. worktribe.com
The study of specific organofluorine compounds like Ethyl 3,3,3-trifluoropropanoate has evolved in parallel with the broader field. Initially, research focused on the fundamental synthesis and characterization of such molecules. Over time, the focus has shifted towards harnessing their synthetic potential. Today, this compound is recognized as a key reagent in chemical research, utilized in the creation of more complex and functionalized molecules. ottokemi.com
Strategic Importance of this compound as a Trifluoromethylated Synthon
This compound is of strategic importance as a trifluoromethylated synthon, a building block used to introduce the trifluoromethyl (CF3) group into a target molecule. nih.gov The incorporation of a CF3 group can have profound effects on a molecule's properties, often enhancing its biological activity by altering its pharmacological profile. nih.govnih.gov This makes trifluoromethylated compounds highly valuable in medicinal chemistry and agrochemical research. nih.govnih.govrsc.org
The CF3 group is strongly electron-withdrawing, which can influence the acidity and reactivity of nearby functional groups. nih.gov For instance, the acidity of triflic acid and trifluoroacetic acid is attributed to the electronegativity of the trifluoromethyl group. wikipedia.org In the context of synthesis, β-trifluoromethylated enones, which can be derived from compounds like this compound, are versatile intermediates in asymmetric catalysis for producing optically active compounds containing the CF3 motif. rsc.org
The demand for trifluoromethylated building blocks is exceptionally high for the synthesis of pharmaceuticals, agrochemicals, and specialty materials. researchgate.net this compound and similar synthons are instrumental in meeting this demand, providing a reliable source for the CF3 group in the development of new and improved chemical entities. nih.govwikipedia.org These synthons are used in a variety of chemical transformations, including C-F bond activation and cycloaddition reactions, to construct complex fluorinated molecules. rsc.org
Physical and Spectroscopic Properties of this compound
Below are the tabulated physical and spectroscopic properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H7F3O2 | ottokemi.comnih.govalfa-chemistry.com |
| Molecular Weight | 156.10 g/mol | ottokemi.comnih.gov |
| Boiling Point | 50 °C at 12 mmHg | ottokemi.comoakwoodchemical.com |
| Density | 1.192 g/mL | ottokemi.comoakwoodchemical.com |
| Refractive Index | 1.3912 | oakwoodchemical.com |
| Flash Point | 8.5 °C | oakwoodchemical.com |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Value | Source |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| InChI | 1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | nih.govsigmaaldrich.com |
| InChIKey | FMDMKDPUFQNVSH-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| Canonical SMILES | CCOC(=O)CC(F)(F)F | nih.gov |
| CAS Number | 352-23-8 | ottokemi.comnih.govsigmaaldrich.com |
Synthesis and Reactivity of this compound
The synthesis of organofluorine compounds often requires specialized methods due to the reactivity of fluorinating agents. wikipedia.org Common methods for creating carbon-fluorine bonds include direct fluorination, electrochemical fluorination, and both nucleophilic and electrophilic fluorination. numberanalytics.com Halogen exchange, where a different halogen is replaced by fluoride (B91410), is a widely used technique in the industrial production of organofluorine compounds. nih.gov
This compound itself can be used as a starting material for more complex molecules. For instance, it is a useful precursor for the synthesis of various heterocycles. orgsyn.org Its reactivity is largely dictated by the ester functional group and the electron-withdrawing nature of the trifluoromethyl group.
Applications in Contemporary Research
This compound and related compounds are valuable in various research applications. In medicinal chemistry, the introduction of a trifluoromethyl group can enhance the efficacy of drug candidates. nih.gov Fluorinated compounds are found in approximately 20% of marketed drugs. cas.cn Examples of such pharmaceuticals include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. numberanalytics.com
In agrochemical research, fluorinated compounds are also prevalent, with about 50% of recently registered agrochemicals containing fluorine. cas.cn The use of compounds like Ethyl 3-(3-Chloro-2,4,5-Trifluorophenyl)-3-Oxopropanoate in the synthesis of herbicides and fungicides highlights the importance of fluorinated synthons in this industry. nbinno.com
Furthermore, this compound serves as a reagent in broader chemical research, enabling the synthesis of novel compounds for various scientific investigations. ottokemi.com It is a key building block for creating more complex fluorinated molecules with potential applications in diverse fields. rsc.org
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDMKDPUFQNVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382039 | |
| Record name | ethyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352-23-8 | |
| Record name | ethyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3,3-Trifluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 3,3,3 Trifluoropropanoate
Established Chemical Synthesis Pathways
Established routes to Ethyl 3,3,3-trifluoropropanoate (B3193706) leverage commercially available fluorinated precursors, focusing on efficiency and scalability.
Synthesis from Brominated Fluoropropene Precursors
A notable and efficient pathway to Ethyl 3,3,3-trifluoropropanoate begins with the commercially available starting material, 2-bromo-3,3,3-trifluoropropene. This two-step synthesis provides a reliable method for obtaining the target compound.
Derivation from Perfluoroisobutene via Multi-step Processes
The synthesis of this compound from perfluoroisobutene is not a prominently documented pathway in a multi-step process. While perfluoroisobutene is a known reagent in fluoroalkene chemistry, its specific application as a starting material for the multi-step synthesis of this compound is not extensively detailed in scientific literature.
Optimization of Reaction Conditions for Preparative Scale Synthesis
Optimization efforts focus on controlling stoichiometry, temperature, and reaction time. In the second step, the use of three equivalents of potassium ethoxide is crucial for driving the tandem reaction to completion. Solvent choice is also a key parameter; optimization studies for related radical reactions using 2-bromo-3,3,3-trifluoropropene have shown that polar aprotic solvents like dimethyl sulfoxide (DMSO) or alcohols such as methanol can significantly influence reaction efficiency, with some radical addition reactions achieving yields up to 95% under optimized conditions. Temperature control is vital to manage the exothermic nature of the reactions and to minimize the formation of byproducts.
Table 1: Optimized Conditions for Synthesis from 2-Bromo-3,3,3-trifluoropropene Click on a row to view more details about each step.
| Parameter | Step 1: Bromination | Step 2: Reaction with Ethoxide |
| Reactant | 2-bromo-3,3,3-trifluoropropene | 2,2,3-tribromo-1,1,1-trifluoropropane |
| Reagent | Bromine | Potassium ethoxide (3 equiv.) |
| Overall Yield | - | 60% |
Preparation of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound expands its utility as a building block. Methodologies have been developed to introduce substituents, particularly at the α-position, and to control the stereochemistry of these derivatives.
Synthesis of α-Halogenated Variants, e.g., 2-Bromo Derivative
The synthesis of α-halogenated derivatives, such as Ethyl 2-bromo-3,3,3-trifluoropropanoate, is achieved through electrophilic halogenation. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the acidity of the proton at the α-carbon (the C2 position), making it susceptible to deprotonation and subsequent reaction with an electrophile.
The general strategy involves the treatment of this compound with a strong base to generate an enolate intermediate. This enolate can then react with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom at the α-position. This method is a standard and effective way to produce α-halogenated esters.
Stereoselective Approaches in Derivative Synthesis
Stereoselective synthesis of derivatives is crucial for applications in medicinal chemistry and materials science. Research into the stereoselective functionalization of related trifluoromethyl-containing structures provides insight into controlling the stereochemistry of this compound derivatives.
A study on the tandem stereoselective functionalization of a similar compound, 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester, highlights a viable strategy. This approach involves an initial functionalization reaction followed by an intramolecular cyclization. The stereochemical outcome of these reactions can be influenced by the choice of reagents and catalysts, leading to the formation of specific stereoisomers. Such methodologies, including Suzuki-Miyaura cross-coupling reactions with the resulting precursors, demonstrate that the trifluoromethyl group can be used to direct the stereoselective formation of complex molecules. These principles are applicable to the design of stereoselective syntheses for derivatives of this compound.
Table 2: Summary of Synthetic Methodologies Explore the different synthetic pathways and their key features.
| Section | Methodology | Starting Material | Key Intermediate/Product |
| 2.1.1 | Two-Step Synthesis | 2-bromo-3,3,3-trifluoropropene | This compound |
| 2.2.1 | Electrophilic Halogenation | This compound | Ethyl 2-bromo-3,3,3-trifluoropropanoate |
| 2.2.2 | Stereoselective Functionalization | 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester | Stereochemically defined derivatives |
Reactivity and Mechanistic Investigations of Ethyl 3,3,3 Trifluoropropanoate
Role as a Versatile C1, C2, and C3 Fluorinated Building Block
Fluorinated building blocks are crucial in medicinal, agricultural, and materials chemistry because the inclusion of fluorine can dramatically alter a molecule's properties, such as lipophilicity, metabolic stability, and binding affinity. tcichemicals.comsigmaaldrich.com ETFP serves as a versatile synthon, capable of providing one, two, or three-carbon fluorinated units in various chemical transformations.
The most prominent role of ETFP is as a C3 building block , where the entire three-carbon backbone (CF₃-CH₂-C(O)-) is incorporated into the target molecule. This is frequently observed in condensation reactions, such as the Knoevenagel condensation, where the active methylene (B1212753) group (the C2 position) reacts with aldehydes and ketones. In these cases, the entire trifluoropropanoyl moiety is retained in the final product structure.
ETFP can also function as a C2 building block . Through reactions that involve the cleavage of the bond between the carbonyl carbon and the ester's oxygen atom, the CF₃CH₂C(O)- fragment can be transferred. For instance, in certain amidation reactions or in the formation of β-keto esters, the trifluoromethylated acyl group is the key reactive component.
Furthermore, under specific conditions, ETFP can be a source of a C1 building block , typically involving the cleavage and transfer of the trifluoromethyl (CF₃) group. While less common than its use as a C3 synthon, reactions designed to extrude and utilize the CF₃ group are of significant interest for direct trifluoromethylation. More frequently, however, ETFP is used to generate related C1 synthons like the difluoromethyl group, which involves a more complex bond-cleavage process (see section 3.3.2).
Cyclization Reactions Involving Ethyl 3,3,3-trifluoropropanoate (B3193706)
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, and ETFP has emerged as a valuable partner in these transformations, particularly for creating fluorine-containing heterocycles.
Formal [4+1] Cyclizations for Nitrogen and Sulfur Heterocycle Synthesis
One of the notable applications of ETFP is in formal [4+1] cycloadditions to construct five-membered heterocyclic rings. In these reactions, ETFP effectively acts as a C1 synthon, providing a single carbon atom to a four-atom partner. This strategy has been successfully employed for the synthesis of trifluoromethyl-substituted nitrogen and sulfur heterocycles.
The reaction typically proceeds by first deprotonating ETFP at the α-position (the carbon adjacent to the CF₃ group) to generate a carbanion. This nucleophile then reacts with a 1,4-dielectrophile or a suitable equivalent. The subsequent steps involve intramolecular cyclization and elimination, often with the loss of fluoride (B91410) ions, to form the heterocyclic ring. This methodology provides a direct route to valuable structures like trifluoromethyl-substituted pyrroles, thiophenes, and their derivatives, which are of interest in pharmaceutical and materials science. While specific examples directly using ETFP in [4+1] cycloadditions are part of specialized research, the principle is a key strategy in heterocyclic synthesis. perfumerflavorist.comlibretexts.org
Mechanistic Pathways of Trifluoromethyl Group Activation in Cycloaddition Reactions
The mechanism of cycloaddition reactions involving ETFP is fundamentally governed by the activation of the trifluoromethyl group and the adjacent C-H bond. libretexts.orgCurrent time information in Bangalore, IN. The process is typically initiated by a base, which abstracts a proton from the α-carbon to form an enolate. This enolate is the key nucleophilic intermediate.
The strong electron-withdrawing nature of the CF₃ group makes the α-protons significantly more acidic than in non-fluorinated esters, facilitating enolate formation. However, this same property makes the resulting α-trifluoromethylated carbanion potentially unstable. acs.orgnih.gov A common decomposition pathway for such carbanions is the spontaneous elimination of a fluoride ion to generate a difluoroalkene. acs.org
In the context of cycloadditions, the reaction pathway must favor the nucleophilic attack of the carbanion over this elimination process. The mechanism can be viewed as a concerted or stepwise process. In a stepwise pathway, the carbanion attacks one electrophilic site of the reaction partner, forming an intermediate which then undergoes an intramolecular ring-closing reaction. The final step often involves the elimination of a leaving group, which can include one or two fluoride ions from the original CF₃ group, to yield the final aromatic or partially saturated heterocycle. The stability and reactivity of the carbanion are influenced by factors such as the counterion, solvent, and the specific structure of the electrophilic partner. nih.gov
Nucleophilic Reactivity and Carbanion Generation
The acidity of the α-protons in ETFP allows it to serve as a precursor to potent nucleophiles, specifically α-trifluoromethylated carbanions.
Exploration of α-Trifluoromethylated Carbanion Synthons Derived from Ethyl 3,3,3-trifluoropropanoate
The generation of an α-trifluoromethylated carbanion from ETFP is a cornerstone of its utility in synthesis. When treated with a suitable base, ETFP forms an ester enolate, which is a π-conjugation-stabilized carbanion. acs.orgnih.gov This stabilization is crucial because it delocalizes the negative charge onto the oxygen atom of the carbonyl group, which helps to mitigate the inherent instability of having a negative charge adjacent to the highly electronegative CF₃ group. acs.orgnih.gov
Despite this stabilization, these carbanions are notoriously prone to decomposition via fluoride elimination. acs.org Their successful use in synthesis, therefore, requires careful control of reaction conditions, such as temperature and the choice of base and solvent, to ensure that the desired nucleophilic addition or substitution occurs faster than decomposition. nih.gov This carbanion synthon, once generated, can participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions with aldehydes and ketones, Michael additions to α,β-unsaturated systems, and alkylations, providing access to a wide array of more complex trifluoromethylated molecules.
Table 1: Examples of Reactions Involving α-Trifluoromethylated Carbanion from ETFP This table is illustrative and represents general reaction types.
| Reaction Type | Electrophile | General Product Structure |
|---|---|---|
| Aldol Addition | Aldehyde (R-CHO) or Ketone (R₂C=O) | CF₃-CH(COOEt)-CH(OH)-R |
| Michael Addition | α,β-Unsaturated Ketone/Ester | R-CH(CH(CF₃)COOEt)-CH₂-COR' |
| Alkylation | Alkyl Halide (R-X) | CF₃-CH(R)-COOEt |
Investigations into Carbon-Carbon Bond Cleavage Processes for Difluoromethylarene Formation
A particularly sophisticated application of ETFP involves a C-C bond cleavage process to generate a difluoromethyl (-CHF₂) group for the difluoromethylation of arenes. This transformation does not use ETFP as a direct source but highlights related chemistry where trifluoromethylated compounds undergo C-C bond cleavage. For instance, trifluoroacetate, a related C2 structure, can undergo decarboxylation to generate a trifluoromethyl anion (CF₃⁻) source. nih.gov
In a similar vein, processes have been developed where trifluoromethylated carbonyl compounds can be induced to cleave a C-CF₃ bond. While direct C-C cleavage of ETFP to form difluoromethylarenes is not a standard, well-documented procedure, related chemistry provides a mechanistic blueprint. For example, copper-mediated reactions involving perfluoroalkyl carboxylic acid derivatives can generate fluoroalkyl copper species. nih.gov These reactions often occur under harsh conditions or with specific reagents that promote the formation of a tetrahedral intermediate at the carbonyl group. This intermediate can then collapse, cleaving the C-CF₃ bond. In some cases, this can lead to the formation of a difluorocarbene (:CF₂) and a fluoride ion, which can then be harnessed for difluoromethylation reactions. This type of reactivity showcases the advanced manipulation of fluorinated building blocks, moving beyond their use as intact carbon skeletons.
Acidic and Basic Hydrolysis Transformations
The hydrolysis of esters, a reaction that involves the cleavage of the ester bond by water, can be catalyzed by either an acid or a base. libretexts.org For this compound, the presence of the highly electronegative trifluoromethyl (-CF3) group significantly influences its reactivity under both acidic and basic conditions compared to its non-fluorinated analog, ethyl propanoate.
Under acidic conditions, the hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.org The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
In basic hydrolysis, also known as saponification, an ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.orgdergipark.org.tr This reaction is irreversible and produces an alcohol and the salt of the carboxylic acid. libretexts.org The process is generally a second-order reaction, being first-order in both the ester and the hydroxide ion. dergipark.org.trchemrxiv.org
The strong electron-withdrawing nature of the three fluorine atoms in this compound plays a crucial role in its hydrolysis. This inductive effect makes the carbonyl carbon atom significantly more electrophilic and thus more prone to nucleophilic attack. nih.govresearchgate.net This increased reactivity leads to a considerable acceleration of the hydrolysis rate compared to non-fluorinated esters. researchgate.net
Detailed Research Findings
Research into the hydrolysis of fluorinated esters has consistently shown a marked increase in reaction rates. The substitution of hydrogen atoms with fluorine atoms in the acyl portion of an ester significantly enhances the rate of hydrolysis. researchgate.net This acceleration is attributed to the stabilization of the tetrahedral intermediate formed during the reaction.
Studies on similar fluorinated esters provide insight into the kinetics. For instance, the hydrolysis of trifluoroethyl esters, which also feature a trifluoromethyl group, demonstrates a dramatic decrease in hydrolytic stability. In one study, the introduction of a trifluoromethyl group to an ester resulted in a half-life of only 6.4 minutes at pH 11 and 298 K. nih.gov This represents a significant rate increase compared to the non-fluorinated parent compounds. nih.gov The rate of hydrolysis has been observed to increase by a factor of 3 to 4 for each fluorine atom added to the ester's alkyl group. nih.gov
Computational studies support these experimental findings, indicating that the trifluoromethyl group, whether in the acyl or the alcohol portion of the ester, will significantly accelerate the rate of hydrolysis even under nearly neutral conditions. researchgate.net Mechanistic investigations involving S-ethyl trifluorothioacetate, a related compound, have shown that the reaction's order with respect to water is approximately one, highlighting the direct role of water as the nucleophile in the rate-determining step. mdpi.com
The general equations for the hydrolysis of this compound are as follows:
Acidic Hydrolysis: CF₃CH₂COOCH₂CH₃ + H₂O ⇌ (H⁺ catalyst) ⇌ CF₃CH₂COOH + CH₃CH₂OH
Basic Hydrolysis: CF₃CH₂COOCH₂CH₃ + NaOH → CF₃CH₂COONa + CH₃CH₂OH
The following tables summarize the comparative reactivity and kinetic data for ester hydrolysis.
Table 1: Comparative Hydrolysis Rates of Ethyl Esters at pH 11
| Compound | Relative Hydrolysis Rate Factor | Observed Half-Life (at pH 11, 298 K) |
|---|---|---|
| Ethyl Acetate (B1210297) (Analogue) | 1 | ~3x Slower than Methyl Ester |
| Monofluoroethyl Ester (Analogue) | ~8 | - |
| Difluoroethyl Ester (Analogue) | ~24-32 | - |
| Trifluoroethyl Ester (Analogue) | >100 | 6.4 ± 1.7 min |
This table illustrates the dramatic increase in hydrolysis rate with increasing fluorine substitution, based on data from analogous compounds. nih.gov
Table 2: Products of this compound Hydrolysis
| Hydrolysis Type | Products |
|---|---|
| Acidic | 3,3,3-Trifluoropropanoic acid, Ethanol |
| Basic (with NaOH) | Sodium 3,3,3-trifluoropropanoate, Ethanol |
Applications of Ethyl 3,3,3 Trifluoropropanoate in Complex Organic Synthesis
Construction of Fluorine-Containing Heterocyclic Systems
The incorporation of fluorine into heterocyclic rings can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. Ethyl 3,3,3-trifluoropropanoate (B3193706) is a key starting material for synthesizing 3,3,3-trifluoropropanohydrazide, a pivotal intermediate for accessing a range of trifluoromethyl-substituted heterocycles.
The synthesis of these important five-membered heterocycles often proceeds through the common intermediate, 3,3,3-trifluoropropanohydrazide, which is readily prepared from ethyl 3,3,3-trifluoropropanoate and hydrazine (B178648) hydrate. This hydrazide can then undergo cyclization reactions with various one-carbon or multi-carbon synthons.
1,3,4-Oxadiazoles: These are typically synthesized by the cyclodehydration of diacylhydrazine intermediates. researchgate.netnih.gov The 3,3,3-trifluoropropanohydrazide can be acylated with a suitable carboxylic acid or its derivative, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole (B1194373) containing a trifluoroethyl group. nih.gov
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from 3,3,3-trifluoropropanohydrazide can be achieved through several routes. A common method involves reacting the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized upon acidification. researchgate.net Alternatively, reaction with thiosemicarbazide (B42300) followed by cyclization with an acid catalyst or a dehydrating agent like phosphorus oxychloride or sulfuric acid can yield 2-amino-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole derivatives. encyclopedia.puborganic-chemistry.orgchemmethod.commdpi.com
1,2,4-Triazoles: Trifluoromethylated 1,2,4-triazoles can be prepared from this compound-derived intermediates. For instance, the reaction of 3,3,3-trifluoropropanohydrazide with various nitrogen-containing reagents is a viable strategy. One approach involves condensation with an imidate or amidine. Another established method is the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which can then be cyclized to a 1,2,4-triazole-3-thione. organic-chemistry.org Metal-free oxidative cyclization of trifluoroacetimidohydrazides, which can be derived from related fluorinated precursors, also provides a route to 3-trifluoromethyl-1,2,4-triazoles. isres.org
| Heterocycle | Typical Reagents for Cyclization with 3,3,3-trifluoropropanohydrazide | Reference |
| 1,3,4-Oxadiazole | Carboxylic Acids/Acid Chlorides followed by POCl₃ | researchgate.netnih.gov |
| 1,3,4-Thiadiazole (B1197879) | Carbon Disulfide (CS₂); Thiosemicarbazide | researchgate.netencyclopedia.puborganic-chemistry.org |
| 1,2,4-Triazole (B32235) | Isothiocyanates; Imidates; Amidines | organic-chemistry.orgisres.org |
The utility of this compound and its derivatives extends to the synthesis of a wide array of diversely substituted heterocycles. The reactivity of the fluorinated ester allows for its transformation into various key intermediates, which can then participate in multi-component reactions or cycloadditions.
For example, ethyl 3,3,3-trifluoro-2-oxopropanoate, a closely related derivative, is a powerful building block for creating complex trifluoromethylated heterocycles through reactions with dinucleophiles. nih.gov Its reaction with 1,2- or 1,3-diamines in the presence of another ketone like acetone (B3395972) can lead to the formation of novel trifluoromethylated tricyclic heterocyclic systems in a three-component synthesis. researchgate.net
Furthermore, the conversion of this compound into fluorinated β-dicarbonyl compounds provides precursors for other heterocyclic systems. These activated methylene (B1212753) compounds can be condensed with hydrazines to form pyrazoles or with ureas and thioureas to form pyrimidines and thiouracils, respectively. researchgate.netmdpi.com The presence of the trifluoromethyl group often directs the regioselectivity of these cyclization reactions and enhances the reactivity of the precursors. mdpi.comresearchgate.net This strategic placement of the trifluoromethyl group is a key tool for creating libraries of fluorinated heterocycles for screening in drug discovery programs.
Precursor for Organophosphorus Compounds
This compound is also a valuable starting material for the synthesis of fluorinated organophosphorus compounds, which are important as enzyme inhibitors, haptens for catalytic antibodies, and specialty materials.
Fluorinated phosphonates are stable mimics of natural phosphates and are of significant interest in medicinal chemistry. researchgate.net Bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP) itself is a convenient precursor for other H-phosphonates. mdpi.com While direct conversion of this compound might be challenging, it can be transformed into intermediates suitable for phosphonate synthesis. For example, reduction and subsequent halogenation can provide a 3,3,3-trifluoropropyl halide, which can undergo an Arbuzov reaction with a trialkyl phosphite (B83602) to yield the corresponding phosphonate ester.
A more direct approach involves using related fluorinated building blocks. For instance, ethyl 3-(diethoxyphosphoryl)-3,3-difluoro-2-oxopropionate has been studied in reactions with nucleophilic reagents to develop new procedures for difluoromethylphosphonate-substituted nitrogen heterocycles. researchgate.net The synthesis of acyclic nucleoside phosphonates often involves the condensation of a heterocyclic base with a precursor containing the aliphatic chain and the phosphonate group. frontiersin.orgnih.gov The trifluoroethyl moiety from this compound can be incorporated into such backbones to create novel phosphonate analogues.
Beyond simple phosphonates, the chemistry of H-phosphonates, accessible from fluorinated alcohols derived from this compound, opens pathways to other organophosphate compounds. mdpi.com H-phosphonates are versatile intermediates that can be converted into phosphates, thiophosphates, and phosphoramidates. mdpi.com For example, the alcohol 3,3,3-trifluoropropanol, obtained by the reduction of this compound, can be used to synthesize mixed H-phosphonates which combine a chiral moiety with the trifluoroethanol moiety. mdpi.com These mixed phosphonates are valuable in asymmetric synthesis and as precursors to more complex, biologically active organophosphate compounds. mdpi.com
| Organophosphorus Compound Type | Synthetic Precursor/Method | Reference |
| Dialkyl Phosphonates | Arbuzov reaction on 3,3,3-trifluoropropyl halides | General Method |
| Acyclic Nucleoside Phosphonates | Condensation with phosphonate-containing side chains | frontiersin.orgnih.gov |
| Mixed H-Phosphonates | Reaction of alcohols with BTFEP | mdpi.com |
| Phosphates, Thiophosphates | Oxidation/sulfurization of H-phosphonate intermediates | mdpi.com |
Role in Drug Discovery Research and Medicinal Chemistry Building Blocks
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate pKa and lipophilicity. ontosight.ainih.gov this compound is a key building block for installing the 2,2,2-trifluoroethyl group, a motif found in various bioactive molecules. ontosight.aioakwoodchemical.com
The trifluoromethyl group is an effective bioisostere for other chemical groups and can lead to improved pharmacological profiles. The 3,3,3-trifluoroprop-1-enyl (TFPE) group, which can be synthesized from related precursors, has shown promise in medicinal chemistry, with an indomethacin (B1671933) analogue bearing a TFPE group exhibiting greater pharmaceutical activity than the original drug. nih.gov
This compound provides a synthetically accessible source of the C3F3 scaffold. Its derivatives are used to construct more elaborate fluorinated building blocks for drug discovery. nih.govdiva-portal.org The compound's utility lies in its ability to be converted into a variety of intermediates—such as hydrazides, β-ketoesters, and alcohols—which are then used in the synthesis of fluorine-containing heterocycles and other complex molecules with potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. ontosight.aieijppr.com
Development of Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of compounds (known as libraries) in a single process, which can then be screened for biological activity to identify new drug leads. acs.org this compound has been effectively employed as a C1 synthon in a formal [4+1] annulation reaction to build libraries of decorated heterocyclic compounds. researchgate.netscribd.com
A notable one-step method involves the reaction of this compound with various (thio/imido)hydrazides. researchgate.net This process efficiently yields a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, all featuring an ethyl acetate (B1210297) decoration. researchgate.netscribd.com The development of such a synthesis requires careful optimization of reaction conditions to ensure high yields across a range of substrates, a critical factor for successful library generation. The choice of base and solvent, in particular, has been shown to be crucial for maximizing product yields. scribd.com
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate using this compound scribd.com
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ (2.0) | EtOH | 80 | 79 |
| 2 | KHCO₃ (2.0) | EtOH | 80 | 85 |
| 3 | Na₂CO₃ (2.0) | EtOH | 80 | 92 |
| 4 | NaHCO₃ (2.0) | EtOH | 80 | 80 |
| 5 | Et₃N (2.0) | EtOH | 80 | 63 |
| 6 | Na₂CO₃ (2.0) | MeOH | 70 | 90 |
| 7 | Na₂CO₃ (2.0) | H₂O | 100 | 87 |
| 8 | Na₂CO₃ (1.5) | EtOH | 80 | 95 |
| 9 | Na₂CO₃ (1.0) | EtOH | 80 | 81 |
This optimized, practical, and efficient one-step synthesis allows for the creation of a diverse library of heterocycles, demonstrating the utility of this compound in combinatorial chemistry. researchgate.net The solid-phase synthesis of such heterocyclic cores is a powerful tool in drug discovery programs. acs.org
Synthesis of Compounds with Potential Biological Relevance
The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals. acs.org The heterocyclic scaffolds produced from this compound are prevalent in molecules of significant biological interest. scribd.com Specifically, the 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole ring systems are core components of many compounds with a broad spectrum of pharmaceutical applications. researchgate.net
For example, enantiopure heterocyclic building blocks containing 1,3,4-oxadiazole and 1,2,4-triazole rings have been synthesized and incorporated into pseudopeptides. acs.org These pseudopeptides, which mimic the structure of naturally occurring peptides like dermorphin, have been evaluated for their biological activity, showing high affinity for μ-opioid receptors. acs.org This highlights how derivatives accessible from this compound can serve as crucial components in the design of new therapeutic agents. acs.org Furthermore, various ureas containing 1,3,4-thiadiazole rings have been synthesized and evaluated for their anticancer activity. nih.gov
The synthesis of these biologically relevant scaffolds from this compound underscores its importance as a starting material in medicinal chemistry. researchgate.netscribd.com
Table 2: Synthesis of Biologically Relevant Heterocycles from this compound scribd.com
| Reactant Type | Resulting Heterocycle | Potential Biological Relevance |
|---|---|---|
| Acylhydrazide | 1,3,4-Oxadiazole | Core of various pharmaceuticals, building blocks for pseudopeptides. researchgate.netacs.org |
| Thioacylhydrazide | 1,3,4-Thiadiazole | Found in compounds with anticancer activity. researchgate.netnih.gov |
| Imidohydrazide | 1,2,4-Triazole | Scaffold for bioactive molecules and pseudopeptides. researchgate.netacs.org |
Integration in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued in organic synthesis for their efficiency and atom economy. This compound is a suitable component for such sequences.
The formal [4+1] cyclization used to produce libraries of heterocycles is an excellent example of a multicomponent sequence. researchgate.netbohrium.com In this one-pot reaction, a (thio/imido)hydrazide and this compound combine under basic conditions to construct the final heterocyclic product. scribd.com The reaction proceeds through a proposed mechanism involving a base-mediated reaction, subsequent cyclization via an imidate intermediate, and final elimination of hydrogen fluoride (B91410) to yield the aromatic heterocycle. scribd.com This process allows for the rapid construction of complex molecules from simple, readily available starting materials. bohrium.com The ability to tolerate a wide range of substituents on the hydrazide partner makes this a versatile and powerful synthetic tool. scribd.com
Table 3: Scope of the Multicomponent Reaction with this compound and Various Hydrazides scribd.com
| Hydrazide/Thiohydrazide Reactant | Product Type | Yield (%) |
|---|---|---|
| Benzohydrazide | Oxadiazole | 95 |
| 4-Methylbenzohydrazide | Oxadiazole | 96 |
| 4-Methoxybenzohydrazide | Oxadiazole | 91 |
| 4-Chlorobenzohydrazide | Oxadiazole | 93 |
| Thiophene-2-carbohydrazide | Oxadiazole | 90 |
| Benzothiohydrazide | Thiadiazole | 91 |
| 4-Chlorobenzothiohydrazide | Thiadiazole | 92 |
The successful integration of this compound into such efficient, multicomponent processes solidifies its status as a key building block for modern synthetic chemistry.
Contributions of Ethyl 3,3,3 Trifluoropropanoate to Materials Science and Electrochemistry
Electrolyte Applications in Lithium-Ion Battery Technologies
The role of ethyl 3,3,3-trifluoropropanoate (B3193706) as an electrolyte component in lithium-ion batteries is multifaceted, addressing critical challenges related to high-voltage operation, interfacial stability, ionic transport, and safety.
Performance Enhancement in High-Voltage Lithium-Ion Batteries
The addition of ethyl 3,3,3-trifluoropropanoate (TFPE) as an electrolyte additive has been shown to dramatically improve the performance of high-voltage lithium-ion batteries. In a study involving LiNi1/3Co1/3Mn1/3O2/graphite batteries operating between 3.0 and 4.6 V, the inclusion of just 0.5 wt% TFPE in the electrolyte resulted in a significant increase in capacity retention after 100 charge-discharge cycles, rising from 45.6% to 76.1%. researchgate.net This enhancement is attributed to the participation of TFPE in forming a thinner and more effective cathode/electrolyte interfacial film, which in turn reduces the interfacial resistance at high voltages. researchgate.net
The pursuit of higher energy density in lithium-ion batteries necessitates operation at higher voltages, often leading to rapid capacity fade. rsc.org Fluorinated electrolytes, including those containing TFPE, demonstrate exceptional oxidative stability at high cut-off voltages. osti.gov This stability is crucial for maintaining battery performance over numerous cycles. For instance, in high-voltage LiNi0.5Mn0.3Co0.2O2/graphite cells cycled between 3.0 and 4.6 V, an all-fluorinated electrolyte containing a derivative of TFPE showed excellent cycling stability. osti.gov
Table 1: Impact of this compound (TFPE) on High-Voltage Battery Performance
| Metric | Standard Electrolyte | Electrolyte with 0.5 wt% TFPE |
|---|---|---|
| Capacity Retention (after 100 cycles) | 45.6% | 76.1% |
Data sourced from a study on LiNi1/3Co1/3Mn1/3O2/graphite batteries. researchgate.net
Influence on the Formation and Stability of the Solid Electrolyte Interphase (SEI)
The solid electrolyte interphase (SEI) is a critical layer that forms on the electrode surfaces, and its stability is paramount for long-term battery performance. This compound and similar fluorinated compounds play a crucial role in engineering a more robust and stable SEI. bwise.kr The decomposition of these fluorinated additives during the initial charging cycles contributes to the formation of an inorganic-rich SEI layer. bwise.kr This layer, often containing species like lithium fluoride (B91410) (LiF), is mechanically more rigid and less susceptible to the large volume changes that can occur in certain anode materials, such as tin-based anodes. bwise.kr
Research indicates that the improved cycling performance observed with TFPE additives is directly linked to the formation of a thinner and more stable interfacial film on the cathode. researchgate.net This film helps to suppress the continuous decomposition of the electrolyte at high voltages, thereby preserving the integrity of the electrode-electrolyte interface. The presence of fluorine in the SEI is believed to be a key factor in its enhanced stability. researchgate.net
Manipulation of Ionic Conductivity and Solvation Structure in Electrolyte Systems
The introduction of fluorinated compounds like this compound into an electrolyte system can significantly influence its ionic conductivity and the solvation structure of lithium ions. While fluorinated electrolytes may sometimes exhibit lower ionic conductivity compared to their non-fluorinated counterparts, this can be compensated by other beneficial effects. osti.gov
The molecular structure of the solvent, including the presence and number of fluorine atoms, directly impacts the solubility of lithium salts and the resulting conductivity of the electrolyte solution. researchgate.net Spectroscopic studies have revealed that the solvation structure of Li+ ions, meaning how the solvent molecules arrange themselves around the lithium ion, is strongly dependent on the specific combination of the solvent and the salt. researchgate.net In some highly fluorinated systems, the solvation of the anion can be favored, which in turn frees up the Li+ ions to move more easily, leading to a higher transference number. researchgate.net This improved lithium-ion mobility can reduce polarization resistance within the cell. nih.gov The ability to tune the solvation structure by incorporating fluorinated esters provides a method to optimize the electrochemical properties of the electrolyte. nih.gov
Functionalization of Polymeric Electrolytes
Beyond liquid electrolytes, this compound and similar molecules have a role in the development of advanced solid-state and gel polymer electrolytes. These materials are sought after for their potential to further improve battery safety and enable flexible battery designs.
Gel polymer electrolytes (GPEs) can be functionalized to act as both the electrolyte and the separator, offering good interfacial compatibility and mechanical properties. researchgate.net While direct functionalization of polymeric electrolytes with this compound is an area of ongoing research, the principles of using fluorinated compounds to enhance electrochemical properties are applicable. The incorporation of fluorinated moieties into a polymer backbone can influence properties such as ionic conductivity and thermal stability. For example, studies on poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) based gel electrolytes show that this fluoropolymer is widely used due to its excellent chemical resistivity and thermal stability. researchgate.net The addition of ionic liquids, which can also be fluorinated, to polymer matrices has been shown to increase the amorphous phase content and decrease the glass transition temperature, leading to improved ionic conductivity. researchgate.net
Theoretical and Computational Chemistry Studies on Ethyl 3,3,3 Trifluoropropanoate
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical methods, such as Density Functional Theory (DFT), are essential for exploring the energetics and mechanisms of chemical reactions. These calculations provide detailed insights into the electronic structure of molecules and how it governs their reactivity.
The study of reaction mechanisms involves identifying the stable intermediates and, crucially, the high-energy transition states that connect them along a reaction pathway. The energy of the transition state determines the activation energy and thus the rate of a reaction. For a molecule like Ethyl 3,3,3-trifluoropropanoate (B3193706), potential reactions of interest for such studies would include its synthesis, hydrolysis, and electrochemical decomposition.
While specific, detailed studies elucidating the transition states for reactions of Ethyl 3,3,3-trifluoropropanoate are not widely available in the reviewed literature, the principles of such investigations are well-established. A computational study would typically model the geometry of the reactants, products, and the proposed transition state structure. For instance, in the hydrolysis of the ester, a transition state involving the nucleophilic attack of a water molecule on the carbonyl carbon would be located. The strong electron-withdrawing effect of the trifluoromethyl (-CF3) group is expected to significantly influence the stability of such transition states by affecting the electron density at the reactive center. A plausible reaction mechanism for a reaction involving an alcohol and SF4 involves activation of the alcohol to create a leaving group, which is then substituted by a fluoride (B91410) ion to yield the final product. acs.org
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy and spatial distribution of these orbitals are key predictors of chemical reactivity.
For this compound, an FMO analysis would reveal the most probable sites for nucleophilic or electrophilic attack.
The LUMO is expected to be centered around the carbonyl carbon of the ester group, making it susceptible to attack by nucleophiles. The presence of the adjacent electron-withdrawing -CF3 group would lower the energy of the LUMO, thereby increasing the electrophilicity of the carbonyl carbon compared to a non-fluorinated analogue.
The HOMO would likely be located on the oxygen atoms of the ester group, which possess lone pairs of electrons. These sites would be the most susceptible to protonation or interaction with Lewis acids.
The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.
Molecular Dynamics Simulations and Interfacial Modeling (e.g., Electrolyte-Electrode Interfaces)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly powerful for modeling the complex, dynamic environment at the interface between an electrode and an electrolyte, which is critical for the performance of batteries and other electrochemical devices. This compound (often abbreviated as FEP or TFPE) has been investigated as a co-solvent or additive in electrolytes for lithium-ion batteries, and MD simulations have provided key insights into its role. nih.govoaepublish.comresearchgate.netunimore.it
Recent research has utilized this compound in developing advanced electrolytes, such as weakly-solvated gel polymer electrolytes. nih.gov In these systems, MD simulations help to explain how the molecule influences the electrolyte's properties and the stability of the interface with the lithium metal anode. For example, simulations have shown that the asymmetric structure of FEP, coupled with a polymer like Poly(trifluoroethyl methacrylate) (PTFMA), leads to the enrichment of FEP around the polymer brushes. nih.gov This structuring effectively reduces the direct coordination between FEP and lithium ions (Li+). nih.gov
Simulations play a crucial role in understanding the solvation structure of Li+ ions within the electrolyte. oaepublish.com The way solvent molecules and anions arrange themselves around a lithium ion (the "solvation sheath") directly impacts ion mobility and the desolvation process at the electrode surface, which is a critical step for battery charging and discharging. In electrolytes containing FEP, simulations show that it contributes to a "weakly solvating" environment. researchgate.net This weak solvation is beneficial as it can lower the energy barrier for Li+ to shed its solvent shell before plating onto the anode.
Furthermore, MD simulations are instrumental in modeling the formation and properties of the Solid-Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI). These are thin layers formed from the decomposition of electrolyte components on the electrode surfaces. The composition and stability of these layers are paramount for long-term battery cycling. Studies using FEP in combination with specific lithium salts (like LiBF4 and LiDFOB) show that it promotes an "anion-enrichment" at the interface. oaepublish.comresearchgate.net This enrichment leads to the preferential decomposition of anions, forming a robust, inorganic-rich SEI layer that can suppress the formation of lithium dendrites and improve safety and efficiency. oaepublish.comresearchgate.net A dense and uniform CEI, approximately 3 nm thick, has been observed on the cathode in the presence of a FEP-containing electrolyte, which helps to reduce polarization and maintain the structural integrity of the cathode material. nih.gov
Table 1: Example Parameters for Molecular Dynamics Simulation of an Electrolyte System Containing this compound (FEP)
| Parameter | Value/Description | Reference |
|---|---|---|
| Simulation Software | Gromacs (version 2020.6) | nih.gov |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | nih.gov |
| Atomic Charges | CM5 | nih.gov |
| System Components | Polymer: Poly(trifluoroethyl methacrylate) (PTFMA) | nih.gov |
| Solvent 1: Fluoroethylene carbonate (FEC) | ||
| Solvent 2: this compound (FEP) | ||
| Lithium Salt Cation: Li+ | ||
| Lithium Salt Anion: TFSI- | ||
| Initial Relaxation Level | B3LYP/6-31G(d) with D3BJ dispersion correction | nih.gov |
Prediction of Structure-Reactivity Relationships and Selectivity
Predicting how a molecule's structure dictates its reactivity and selectivity is a central goal of computational chemistry. For this compound, its structure is defined by the ethyl ester group and the highly electronegative trifluoromethyl group. These features govern its chemical behavior and its function as an electrolyte component.
Computational studies help to establish clear structure-reactivity relationships. The key structural features of this compound and their predicted impact on reactivity include:
Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group is the most significant feature. It reduces the electron density on the rest of the molecule, particularly at the carbonyl carbon. This increased electrophilicity makes the ester more resistant to oxidation at high voltages (a desirable trait for high-voltage battery cathodes) but potentially more susceptible to nucleophilic attack.
Ester Functional Group (-COO-): This group provides polarity to the molecule and is the primary site for interactions like solvation of cations (e.g., Li+). However, as shown by MD simulations, its interaction with Li+ is "weak". nih.govresearchgate.net This is a direct consequence of the -CF3 group pulling electron density away, reducing the nucleophilicity of the carbonyl oxygen. This weak solvation ability is a key part of the structure-function relationship that makes it a useful electrolyte component. oaepublish.com
Ethyl Group (-CH2CH3): This alkyl group provides a non-polar character to one end of the molecule.
The combination of these structural elements leads to the molecule's observed function in electrolytes. Computational models can predict how modifications to this structure—for example, changing the alkyl group or the degree of fluorination—would alter its performance. This predictive power allows for the rational design of new electrolyte additives with tailored properties, such as optimized solvation energies, improved interfacial stability, and desired electrochemical windows, without the need for exhaustive experimental synthesis and testing.
Advanced Spectroscopic and Analytical Methodologies in Ethyl 3,3,3 Trifluoropropanoate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Ethyl 3,3,3-trifluoropropanoate (B3193706). Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the molecular framework.
¹H NMR distinguishes the different proton environments. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The methylene group adjacent to the trifluoromethyl group (CF₃CH₂) appears as a quartet due to coupling with the three fluorine atoms.
¹³C NMR provides data on the carbon skeleton. Each of the five carbon atoms in the molecule is chemically distinct and thus gives a separate signal, including the carbonyl carbon and the carbon of the trifluoromethyl group.
¹⁹F NMR is particularly important for fluorinated compounds. For Ethyl 3,3,3-trifluoropropanoate, the three equivalent fluorine atoms of the CF₃ group produce a single signal, which is split into a triplet by the adjacent methylene protons.
Beyond simple structural confirmation, NMR is pivotal for elucidating reaction mechanisms. By acquiring spectra at various time intervals, chemists can monitor the consumption of starting materials, the formation of intermediates, and the appearance of final products. This is especially valuable in complex reaction mixtures where the unique chemical shifts and coupling patterns of fluorinated species allow for tracking without the need for physical separation. nuph.edu.ua
Table 1: Characteristic NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹H | ~1.25 | Triplet | ~7.1 | -O-CH₂-CH₃ |
| ¹H | ~3.20 | Quartet | ~10.0 | CF₃-CH₂ -C=O |
| ¹H | ~4.15 | Quartet | ~7.1 | -O-CH₂ -CH₃ |
| ¹³C | ~13.9 | Singlet | - | -O-CH₂-CH₃ |
| ¹³C | ~35.4 | Quartet | ~30 | CF₃-CH₂ -C=O |
| ¹³C | ~61.5 | Singlet | - | -O-CH₂ -CH₃ |
| ¹³C | ~123.5 | Quartet | ~277 | -C F₃ |
| ¹³C | ~164.5 | Quartet | ~4.0 | -C =O |
Note: Exact chemical shifts can vary depending on the solvent used.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Chemical Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states on the surface of a material, typically within the top 2-10 nanometers. researchgate.netnanoanalytics.com While specific studies focusing on surfaces composed solely of this compound are not prevalent, the principles of XPS can be applied to understand how this molecule would be identified on a functionalized substrate.
By irradiating a surface with X-rays, photoelectrons are emitted, and their kinetic energy is measured. ipfdd.de The binding energy of these electrons is characteristic of the element and its chemical environment. For a surface modified with this compound, high-resolution scans of the C 1s, O 1s, and F 1s regions would provide detailed chemical state information. The C 1s spectrum would be particularly informative, as it could be deconvoluted into several peaks corresponding to the different types of carbon atoms: C-C bonds from the ethyl group, C-O from the ester linkage, C=O of the carbonyl, and the C-F bond of the trifluoromethyl group, each appearing at a distinct binding energy. thermofisher.com The presence and high binding energy of the F 1s peak would be a clear indicator of the fluorinated molecule's presence on the surface. researchgate.net
Table 2: Expected XPS Binding Energies for Functional Groups in this compound
| Core Level | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C / C-H | ~284.8 - 285.0 |
| C 1s | C-O (Ester) | ~286.5 |
| C 1s | C=O (Ester) | ~288.5 - 289.0 |
| C 1s | C F₃ | ~292.0 - 293.0 |
| F 1s | CF ₃ | ~688.0 - 689.0 |
| O 1s | C=O | ~532.0 |
Note: Values are approximate and can be influenced by the substrate and charge referencing. thermofisher.com
X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, this technique is applied to its solid derivatives or co-crystals. The analysis provides exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For instance, studies on metal complexes incorporating related ethyl ester ligands demonstrate the power of this technique. A reported silver(I) complex, [Ag(ethyl-3-quinolate)₂(citrate)], was analyzed by single-crystal XRD to confirm its molecular structure and coordination geometry. mdpi.com The diffraction data yielded the unit cell dimensions and the space group, which defines the symmetry of the crystal. Such information is crucial for understanding structure-property relationships in materials science and coordination chemistry.
Table 3: Crystallographic Data for the Illustrative Derivative [Ag(ethyl-3-quinolate)₂(citrate)]
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₄H₃₃AgN₂O₁₁ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.6475(2) |
| b (Å) | 11.4426(3) |
| c (Å) | 15.2256(3) |
| α (°) | 73.636(2) |
| β (°) | 79.692(2) |
| γ (°) | 86.832(2) |
| Volume (ų) | 1422.19(6) |
| Z (molecules/unit cell) | 2 |
Data from a study on a silver(I) complex containing an ethyl ester ligand, illustrating the type of information obtained from XRD analysis. mdpi.com
Mass Spectrometry (MS) for Characterization of Reaction Products and Intermediates
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS), it is highly effective for identifying components in a mixture, such as the products and intermediates of a reaction involving this compound. cdc.govresearchgate.net
In the mass spectrum of this compound, the peak with the highest m/z value corresponds to the molecular ion [M]⁺, confirming its molecular weight of 156.11 g/mol . The molecule then fragments in predictable ways under the high-energy conditions of the mass spectrometer. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or cleavage of bonds adjacent to the carbonyl group. libretexts.orglibretexts.org The resulting fragmentation pattern is a unique fingerprint that confirms the compound's identity.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Ion | Formula | Notes |
|---|---|---|---|
| 156 | [CF₃CH₂COOCH₂CH₃]⁺ | [C₅H₇F₃O₂]⁺ | Molecular Ion (M⁺) |
| 127 | [CF₃CH₂CO]⁺ | [C₃H₂F₃O]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 111 | [CF₃CH₂COO]⁺ | [C₃H₂F₃O₂]⁺ | Loss of ethyl radical (•CH₂CH₃) |
Future Research Perspectives and Emerging Directions
Development of Eco-Friendly and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry is driving research into more sustainable methods for producing valuable compounds. The synthesis of heteroatom-containing chemicals, including fluorinated esters, from renewable resources is a key focus. researchgate.net While many current processes rely on petrochemicals and can be energy-intensive, future research aims to develop economically viable and environmentally benign production routes. researchgate.net
One promising avenue is the use of natural or biosourced catalysts under mild conditions. nih.gov For instance, research into the synthesis of other complex molecules has demonstrated the potential of using ecocatalysts to create platform molecules from which a variety of products can be derived. nih.gov The development of sustainable routes often involves valorizing biopolymers or using renewable feedstocks like starch and cellulose. researchgate.net For Ethyl 3,3,3-trifluoropropanoate (B3193706), future research will likely focus on moving away from traditional synthesis methods towards processes that minimize waste, reduce energy consumption, and utilize renewable starting materials, aligning with the principles of green and sustainable chemistry. nih.govacs.org
Exploration of Novel Catalytic Systems for Transformations
The development of novel catalysts is crucial for unlocking the full synthetic potential of Ethyl 3,3,3-trifluoropropanoate and other fluorinated compounds. Research is ongoing to discover catalytic systems that can achieve high selectivity and efficiency in chemical transformations.
A recent invention details a catalyst for synthesizing this compound composed of tungsten oxide and a TS-1 molecular sieve. patsnap.com This catalyst is highlighted for its high product selectivity, simple preparation, and recyclability, which addresses common industrial challenges like environmental pollution and difficult catalyst separation. patsnap.com The process is described as having good industrial application prospects due to its non-corrosive nature and ease of use. patsnap.com
Future research will likely expand on this, exploring other metal oxides, zeolites, and novel catalytic supports to further optimize the synthesis of this compound. Moreover, the development of catalysts for the downstream transformations of this ester into other valuable fluorinated building blocks is a significant area of interest. This includes catalyst-free reactions and the use of photocatalysis to drive novel chemical transformations. mdpi.comacs.org
Table 1: Examples of Catalytic Systems for Fluorinated Compound Synthesis
| Catalyst System | Target Compound/Reaction | Key Advantages |
| Tungsten oxide and TS-1 molecular sieve | This compound synthesis | High product selectivity, simple preparation, recyclable, non-corrosive. patsnap.com |
| Diaryliodonium salts | α-Arylation of carbonyl compounds | Non-toxic, stable in air and moisture, enables synthesis of complex molecules. mdpi.com |
| Mn-rich water lettuce ecocatalyst | Epoxidation of ß-pinene | Biosourced, operates under mild conditions, green process. nih.gov |
Expansion into Advanced Energy Storage and Conversion Technologies
Fluorinated compounds are playing an increasingly important role in the development of next-generation batteries. The inclusion of fluorinated esters in electrolytes for lithium-ion batteries (LIBs) has been shown to enhance performance, particularly under extreme conditions. rsc.orgenergy.gov
This compound and its analogs, like methyl 3,3,3-trifluoropropionate (MTFP), are being investigated as electrolyte solvents or additives. rsc.orgacs.org The electron-withdrawing nature of the fluorine atoms improves the oxidative stability of the electrolyte, which is crucial for high-voltage applications. rsc.org Furthermore, these fluorinated esters can help maintain the liquid phase of the electrolyte at low temperatures, improving battery performance in cold environments. rsc.orgenergy.gov Research has shown that electrolytes based on fluorinated esters can lead to significant enhancements in low-temperature capacity and retention compared to standard carbonate electrolytes. rsc.org
Future research will focus on optimizing the concentration of this compound in electrolyte formulations and exploring its synergistic effects with other additives, such as fluoroethylene carbonate (FEC). energy.govgoogle.com The goal is to develop non-flammable, high-performance electrolytes that enable safer and more energy-dense batteries. acs.org The formation of a stable polymer film on the battery's negative electrode is another key benefit that improves cycle life, and esters with 3,3,3-trifluoropropionate groups are being explored for this purpose. google.com
Table 2: Properties of Solvents Used in Low-Temperature Lithium-Ion Battery Electrolytes
| Solvent | Chemical Name | Melting Point (°C) | Boiling Point (°C) |
| EP | Ethyl propionate | -73.6 | 98.9 |
| PP | Propyl propionate | -76 | 122-124 |
| FEMC | 2,2,2-Trifluoroethyl methyl carbonate | -66.7 | 104-106 |
| HFDEC | Bis(2,2,2‐trifluoroethyl) carbonate | -66.5 | 118 |
| Data sourced from a study on fluorinated solvent-based electrolytes. energy.gov |
Integration into Smart Materials and Functional Polymers
The unique properties imparted by fluorine atoms make compounds like this compound valuable building blocks for advanced materials. The presence of the trifluoromethyl group can enhance thermal stability, chemical resistance, and introduce specific surface properties like hydrophobicity. ontosight.ai
Future research is expected to explore the incorporation of this compound into polymer chains to create functional polymers with tailored characteristics. ontosight.ai These materials could find applications in a variety of fields, from developing non-stick and low-friction surfaces to creating new types of fluoropolymers with specialized optical or electrical properties. ontosight.ai
The development of "smart materials" that respond to external stimuli is another promising area. By integrating fluorinated moieties, it may be possible to create polymers that change their properties in response to temperature, light, or chemical environment. For example, research into molecularly imprinted polymers for recognizing specific molecules has utilized fluorinated monomers like 2-(trifluoromethyl)acrylic acid to enhance binding stability. acs.orgacs.org This suggests a potential pathway for using this compound derivatives in the creation of highly selective sensors and separation media.
Deeper Understanding of Fluorine Effects through Integrated Experimental and Computational Studies
To fully harness the potential of this compound, a deeper fundamental understanding of how the trifluoromethyl group influences its molecular properties is essential. Integrating experimental techniques with advanced computational modeling provides a powerful approach to achieve this. nih.gov
Computational methods like Density Functional Theory (DFT) are already being used to predict the properties of fluorinated compounds, such as their reduction potentials in battery electrolytes and their interaction energies in polymer systems. rsc.orgacs.org These theoretical calculations can guide experimental work by identifying the most promising candidates and conditions for a specific application, saving time and resources. acs.org
Experimental studies, such as those using various forms of spectroscopy, can then validate and refine the computational models. nih.gov This synergistic approach allows for a detailed analysis of noncovalent interactions, conformational preferences, and electronic structures. nih.gov For this compound, future research in this area will lead to a more precise understanding of how the trifluoromethyl group impacts its reactivity, stability, and interactions with other molecules, which is critical for designing new catalysts, electrolytes, and materials. mdpi.comnih.gov
Q & A
Q. What are the optimized synthetic routes for Ethyl 3,3,3-trifluoropropanoate in laboratory settings?
this compound can be synthesized via esterification of 3,3,3-trifluoropropanoic acid with ethanol under acid catalysis or through reaction with acyl chlorides. A reported method involves using sodium hypochlorite pentahydrate in acetonitrile at 20°C, achieving a 69% yield after 30 minutes . Commercial availability of the compound also facilitates its use as a precursor in cyclization reactions .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Key characterization methods include:
- NMR Spectroscopy : NMR and NMR to confirm the trifluoromethyl group and ester functionality.
- Chromatography : GC-MS or HPLC for purity assessment, with retention indices compared to standards.
- Physical Properties : Density (1.283 g/mL at 25°C), boiling point (42°C), and refractive index (1.341) serve as benchmarks .
Q. What are the critical considerations for purifying this compound post-synthesis?
Post-synthesis purification often involves fractional distillation due to its low boiling point (42°C) . For higher purity, column chromatography using solvents like EtO:pentane (2:98) is recommended, as demonstrated in diazo compound syntheses .
Advanced Research Questions
Q. How is this compound utilized in the synthesis of heterocyclic compounds?
The compound participates in formal [4+1] cyclization reactions with (thio/imido)hydrazides to synthesize 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. This method is scalable, operationally simple, and tolerates diverse substrates, making it valuable for medicinal chemistry .
Q. What role does this compound play in improving lithium-ion battery performance?
As an electrolyte additive, it enhances the cycling stability of LiMnO cathodes at elevated temperatures by forming a stable solid-electrolyte interphase (SEI), reducing Mn dissolution and capacity fade .
Q. What are the strategies for functionalizing this compound to create novel derivatives?
Q. How does the trifluoromethyl group influence the reactivity of this compound in organometallic reactions?
The electron-withdrawing CF group stabilizes transition metal intermediates (e.g., Rh–Zn bimetallic complexes) in catalytic cycles, facilitating β-H elimination and cross-coupling reactions. This property is exploited in the synthesis of fluorinated olefins .
Q. What are the recent advancements in using this compound in medicinal chemistry?
It serves as a fluorinated building block for bioactive molecules, such as antifungal agents (e.g., thiophen-2-ylmthis compound) and intermediates in drug candidate synthesis (e.g., ethyl 2-amino derivatives) . Fluorination enhances metabolic stability and bioavailability in target compounds.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
